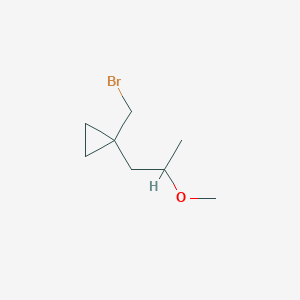
(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid is an organic compound characterized by the presence of a chlorophenyl group and a fluorine atom attached to a prop-2-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid typically involves the reaction of 2-chlorobenzaldehyde with fluorinated reagents under specific conditions. One common method includes the use of a Wittig reaction, where the aldehyde is converted to the corresponding alkene using a phosphonium ylide. The reaction conditions often require a strong base such as sodium hydride (NaH) and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Applications De Recherche Scientifique
(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the chlorophenyl and fluorine groups can enhance binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-3-(2-Chlorophenyl)-2-fluoroprop-2-enoic acid: shares similarities with other halogenated aromatic compounds such as 2-chlorophenylacetic acid and 4-chlorophenylacetic acid.
Unique Features: The combination of a chlorophenyl group and a fluorine atom in the same molecule provides unique chemical properties, such as increased reactivity and potential for specific interactions with biological targets.
Highlighting Uniqueness
The unique combination of functional groups in this compound makes it a valuable compound for research and industrial applications. Its distinct reactivity profile and potential for targeted interactions set it apart from other similar compounds.
Propriétés
Formule moléculaire |
C9H6ClFO2 |
|---|---|
Poids moléculaire |
200.59 g/mol |
Nom IUPAC |
(Z)-3-(2-chlorophenyl)-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C9H6ClFO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-5H,(H,12,13)/b8-5- |
Clé InChI |
SDGIHVIYJZCDGS-YVMONPNESA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C(/C(=O)O)\F)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=C(C(=O)O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R)-3-[(E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,5,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B13152392.png)
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
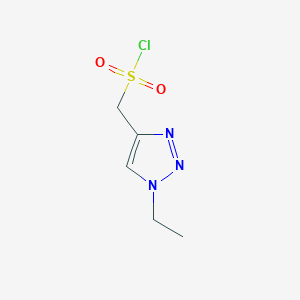

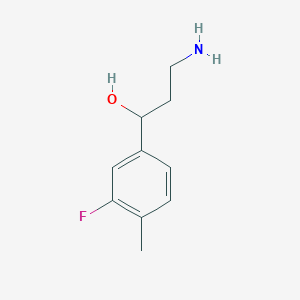

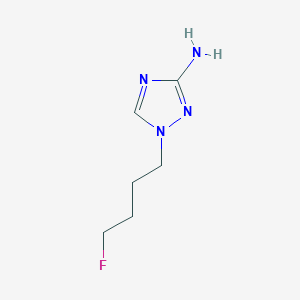
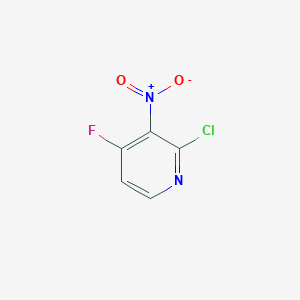
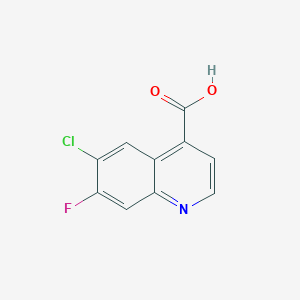
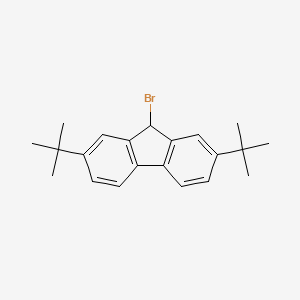
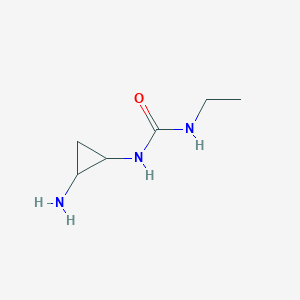

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
